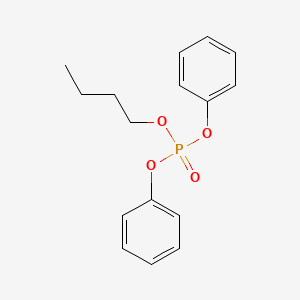

Butyl diphenyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butyl diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19O4P/c1-2-3-14-18-21(17,19-15-10-6-4-7-11-15)20-16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBUFQMCUZYQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062623 | |

| Record name | Butyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, butyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2752-95-6 | |

| Record name | Butyl diphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2752-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl diphenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002752956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, butyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl diphenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL DIPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A229SJ4C8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Butyl Diphenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of butyl diphenyl phosphate (B84403), a compound of interest for various industrial and research applications. This document details established methodologies, reaction parameters, and purification protocols to assist researchers in obtaining high-purity butyl diphenyl phosphate.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two common methods are presented here: the reaction of diphenyl chlorophosphate with n-butanol and a one-pot synthesis from phenol (B47542), phosphorus oxychloride, and n-butanol.

Synthesis from Diphenyl Chlorophosphate and n-Butanol

This method involves the esterification of diphenyl chlorophosphate with n-butanol. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol:

-

To a stirred solution of diphenyl phosphoryl chloride in a suitable solvent (e.g., tetrahydrofuran), add an equimolar amount of n-butanol.

-

Add a suitable base, such as 1,4-dimethylpiperazine (B91421) (DMP), to the mixture.[1]

-

Heat the reaction mixture to 60°C and maintain for 1-3 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the crude product.

Table 1: Reaction Parameters for Synthesis from Diphenyl Chlorophosphate

| Parameter | Value |

| Reactants | Diphenyl phosphoryl chloride, n-butanol |

| Solvent | Tetrahydrofuran (THF) |

| Base | 1,4-dimethylpiperazine (DMP) |

| Temperature | 60°C |

| Reaction Time | 1-3 hours |

One-Pot Synthesis from Phenol, Phosphorus Oxychloride, and n-Butanol

A more direct route involves the sequential reaction of phosphorus oxychloride with phenol and then with n-butanol. This method allows for the formation of the diphenyl phosphoryl intermediate in situ.[2]

Experimental Protocol:

-

In a reactor equipped with a stirrer and a system for HCl removal, react phosphorus oxychloride with phenol in a molar ratio of 1:0.8 to 1.0.[2]

-

Maintain the reaction temperature between 40°C and 100°C until less than 1% of unreacted phenol remains.[2]

-

Cool the resulting intermediate mixture (containing phenyl phosphorodichloridate and diphenyl phosphorochloridate).

-

Slowly add the intermediate mixture to an excess of n-butanol with vigorous agitation, keeping the temperature below 35°C.[2]

-

Allow the reaction to proceed to completion.

-

The crude product containing this compound, dibutyl phenyl phosphate, and tributyl phosphate is then subjected to purification.[2]

Table 2: Reaction Parameters for One-Pot Synthesis

| Parameter | Stage 1: Phenyl Chlorination | Stage 2: Butylation |

| Reactants | Phosphorus oxychloride, Phenol | Intermediate chloridate mixture, n-Butanol |

| Molar Ratio (POCl₃:Phenol) | 1 : 0.8 - 1.0[2] | - |

| Temperature | 40 - 100°C[2] | < 35°C[2] |

| Reaction Time | Until <1% phenol remains[2] | To completion |

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and catalysts. A combination of washing and vacuum distillation is typically employed.

Washing

The crude product is first washed to remove acidic impurities and water-soluble components.

Experimental Protocol:

-

Wash the crude reaction mixture with a dilute aqueous solution of a weak base (e.g., sodium carbonate) to neutralize any remaining acidic byproducts.

-

Follow with one or more washes with water to remove the base and any salts.

-

Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

Vacuum Distillation

The final purification step is typically vacuum distillation to separate the desired this compound from other less volatile or more volatile components.

Experimental Protocol:

-

Set up a fractional distillation apparatus for vacuum operation.

-

Heat the washed and dried crude product under reduced pressure.

-

Collect the fraction corresponding to the boiling point of this compound. For similar triaryl phosphate esters, reboiler temperatures can range from 250°C to 300°C at a pressure of 4 to 10 mm Hg.[3]

Table 3: Typical Purification Parameters for Phosphate Esters

| Parameter | Washing | Vacuum Distillation |

| Washing Agent | Dilute Na₂CO₃ solution, Water | - |

| Drying Agent | Anhydrous Na₂SO₄ | - |

| Temperature | Ambient | 250 - 300°C (reboiler)[3] |

| Pressure | Atmospheric | 4 - 10 mm Hg (column base)[3] |

Visualizing the Process

To better illustrate the synthesis and purification workflow, the following diagrams are provided.

Caption: Synthesis of this compound from Diphenyl Chlorophosphate.

Caption: One-Pot Synthesis of this compound.

Caption: Purification Workflow for this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of Butyl Diphenyl Phosphate as a Flame Retardant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of butyl diphenyl phosphate (B84403) as a flame retardant. It delves into the core chemical and physical processes that impart flame retardancy to polymeric materials, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Introduction to Butyl Diphenyl Phosphate as a Flame Retardant

This compound is an organophosphorus flame retardant that functions through a combination of gas-phase and condensed-phase mechanisms to inhibit or suppress combustion in polymers. Its efficacy stems from its ability to interrupt the fire cycle at different stages, ultimately reducing the heat release rate, smoke production, and flame spread. This dual-mode action makes it a versatile and effective flame retardant for a variety of polymer systems.

Core Mechanism of Action

The flame retardant action of this compound is initiated by its thermal decomposition at elevated temperatures, characteristic of a developing fire. The decomposition products then act in two distinct phases of the combustion process.

Condensed-Phase Mechanism: Char Formation

In the condensed phase (the solid polymer), this compound decomposes to form phosphoric acid and subsequently polyphosphoric acid. These acidic species act as catalysts, promoting the dehydration and cross-linking of the polymer chains. This process results in the formation of a stable, insulating char layer on the polymer's surface.

This char layer serves multiple functions:

-

Thermal Barrier: It insulates the underlying polymer from the heat of the flame, reducing the rate of pyrolysis.

-

Mass Transfer Barrier: It impedes the diffusion of flammable volatile decomposition products from the polymer to the flame.

-

Oxygen Barrier: It restricts the access of oxygen to the polymer surface, which is essential for sustained combustion.

The formation of this protective char layer is a critical aspect of the condensed-phase mechanism, as it effectively suffocates the fire and prevents its propagation.

Gas-Phase Mechanism: Radical Scavenging

Simultaneously, some of the decomposition products of this compound are volatile and enter the gas phase (the flame). In this phase, they act as radical scavengers. The combustion of polymers is a free-radical chain reaction, relying on highly reactive species like hydrogen (H•) and hydroxyl (•OH) radicals to propagate the flame.

The phosphorus-containing volatile species, primarily phosphorus oxides (e.g., PO•, PO₂•, HPO₂), catalytically interrupt this chain reaction by scavenging these key radicals.[1][2] This "flame inhibition" effect cools the flame and reduces its intensity, further contributing to the overall flame retardancy.[3]

Quantitative Data on Flame Retardant Performance

| Test Parameter | Polymer System | Neat Polymer | Polymer + BAPDP (20 wt%) | Polymer + BAPDP (25 wt%) |

| Limiting Oxygen Index (LOI) | PC/ABS | 21.1% | 25.4% | - |

| UL 94 Vertical Burn Test | PC/ABS | Fails | V-0 | V-0 |

| Thermogravimetric Analysis (TGA) | ||||

| Td5 (°C) | PC/ABS | - | 381.4°C | 386.5°C |

| Char Yield at 600°C | PC/ABS | ~12.8% | 18.9% | 21.2% |

| Cone Calorimetry | ||||

| Peak Heat Release Rate (pHRR) | PC/ABS | 495.5 kW/m² | - | 313.2 kW/m² |

| Total Heat Release (THR) | PC/ABS | 136.6 MJ/m² | - | 78.7 MJ/m² |

*Data sourced from a study on bisphenol AP bis(diphenyl phosphate) (BAPDP) in PC/ABS.[3][5]

Experimental Protocols

The evaluation of flame retardant efficacy involves a suite of standardized tests. Below are detailed methodologies for the key experiments cited.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[4][6][7]

Methodology:

-

A vertically oriented sample of specified dimensions is placed in a glass chimney.[4]

-

A mixture of oxygen and nitrogen is flowed upwards through the chimney.[4]

-

The top of the sample is ignited with a flame.[6]

-

The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning for a specified time or length is determined.[4]

-

The LOI is expressed as the volume percentage of oxygen in that mixture.[6]

UL 94 Vertical Burn Test

Objective: To assess the burning behavior of a vertically oriented plastic specimen after exposure to a small flame.[1][2][8]

Methodology:

-

A rectangular bar specimen is held vertically by a clamp at its upper end.[8]

-

A burner flame is applied to the lower end of the specimen for 10 seconds and then removed. The duration of flaming is recorded.[8]

-

Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed. The durations of flaming and glowing are recorded.[8]

-

A piece of cotton is placed below the specimen to determine if flaming drips ignite it.[8]

-

Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times and whether the cotton is ignited.[1]

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.[9][10][11]

Methodology:

-

A small, precisely weighed sample (typically 5-20 mg) is placed in a sample pan.[9]

-

The pan is placed in a furnace, and the sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.[9][10]

-

A controlled atmosphere (e.g., nitrogen for pyrolysis studies, air for oxidative degradation) is maintained.[11]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.[9]

-

The resulting TGA curve provides information on thermal stability, decomposition temperatures, and char yield.[11]

Cone Calorimetry (ASTM E1354)

Objective: To measure the heat release rate and other flammability parameters of a material under controlled fire-like conditions.[12][13][14]

Methodology:

-

A square specimen (typically 100 mm x 100 mm) is placed horizontally under a conical radiant heater.[12]

-

The specimen is exposed to a constant heat flux (e.g., 35 or 50 kW/m²).[12]

-

An electric spark igniter is positioned above the sample to ignite the pyrolysis gases.[12]

-

The combustion products are collected by an exhaust hood, and the oxygen concentration is continuously measured.[13]

-

The heat release rate is calculated based on the principle of oxygen consumption.[13]

-

Other parameters such as time to ignition, mass loss rate, and smoke production are also recorded.[14]

Visualizing the Mechanism of Action

The following diagrams, created using the DOT language, illustrate the key pathways and relationships in the flame retardant mechanism of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Substituent effects on the thermal decomposition of phosphate esters on ferrous surfaces [spiral.imperial.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. article.aascit.org [article.aascit.org]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Sinoflare® BDP - Halogen-Free Flame Retardant for Engineering Plastics [sinocurechem.com]

- 13. upcommons.upc.edu [upcommons.upc.edu]

- 14. Organophosphate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Environmental Fate and Transport of Butyl Diphenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of butyl diphenyl phosphate (B84403) (BDP), a widely used organophosphate flame retardant. This document summarizes key physicochemical properties, degradation pathways, and bioaccumulation potential, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its environmental behavior.

Physicochemical Properties

The environmental partitioning and mobility of Butyl Diphenyl Phosphate are largely dictated by its physicochemical properties. The following table summarizes key parameters for tert-butylphenyl diphenyl phosphate (t-BDP), a common commercial form of BDP.

| Property | Value | Reference |

| Molecular Formula | C22H23O4P | [1][2] |

| Molecular Weight | 382.39 g/mol | [1][2] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

| Density | 1.150 - 1.182 g/cm³ at 20°C | [1] |

| Boiling Point | 245-260°C | [2] |

| Vapor Pressure | 2.1 x 10⁻⁷ mmHg at 25°C | [2] |

| Water Solubility | <0.1 g/100 mL at 21°C | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.12 | [3] |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 4,773 L/kg | [3] |

Environmental Fate and Transport

This compound is released into the environment through various pathways, including leaching from consumer products and industrial emissions. Its subsequent fate is governed by a combination of transport and degradation processes.

Transport and Partitioning

Due to its low water solubility and high Log Kow and Koc values, BDP is expected to partition from water to soil, sediment, and biota. Its low vapor pressure suggests that volatilization from water surfaces is not a significant transport mechanism. In the atmosphere, it is expected to exist primarily in the particulate phase.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, contribute to the transformation of BDP in the environment.

-

Hydrolysis: BDP can undergo hydrolysis, with the rate being pH-dependent. Under alkaline conditions, hydrolysis is more rapid. The primary hydrolysis products are diphenyl phosphate and the corresponding butylated phenol.[4] A study on triphenyl phosphate, a structurally similar compound, showed half-lives of 19 days at pH 7 and 3 days at pH 9.[5]

-

Photolysis: In the atmosphere, BDP is expected to react with hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 12 hours, suggesting that photolysis is a significant degradation pathway in the air.[5] Direct photolysis in water is not considered a major degradation route as organophosphate esters do not typically absorb light at wavelengths found in sunlight.[5]

Biotic Degradation

Biodegradation is a primary mechanism for the removal of BDP from the environment. Microorganisms in soil and sediment can metabolize BDP, leading to its breakdown into various smaller molecules.

Studies have shown that the rate of biodegradation is influenced by factors such as the microbial community composition and prior exposure to anthropogenic chemicals.[6] The degradation of tert-butylphenyl diphenyl phosphate has been observed to produce metabolites such as phenol, tert-butylphenol, and diphenyl phosphate.[6][7] Fungal metabolism has also been shown to be a significant pathway, with oxidation of the alkyl side chain and aromatic rings being the predominant transformation processes.[8][9]

The following table summarizes available data on the degradation half-lives of related organophosphate flame retardants.

| Degradation Process | Compartment | Half-life | Reference |

| Aerobic Biodegradation | River Water | 100% degradation in 3 days (inherently biodegradable) | [5] |

| Aerobic Biodegradation | Loamy Sand | 37 days | [5] |

| Anaerobic Biodegradation | River Sediment | 89.7% degradation after 40 days | [5] |

| Hydrolysis (pH 7) | Water | 19 days | [5] |

| Hydrolysis (pH 9) | Water | 3 days | [5] |

| Atmospheric Photolysis | Air | 12 hours (estimated) | [5] |

Bioaccumulation

The high lipophilicity of BDP, as indicated by its Log Kow, suggests a potential for bioaccumulation in aquatic organisms. However, metabolism and elimination processes can mitigate the extent of accumulation.

Studies on triphenyl phosphate have shown that while it can be taken up by organisms, it is also readily metabolized and eliminated, suggesting a low potential for biomagnification.[10] The primary metabolite, diphenyl phosphate, may have a slower elimination rate and thus a higher bioaccumulation potential.[10]

| Organism | Exposure Route | BCF/BMF Value | Reference |

| Fish | Waterborne | BCF of 46 (estimated for dibutyl phenyl phosphate) | [11] |

Experimental Protocols

Determination of this compound in Water Samples

Objective: To quantify the concentration of BDP in environmental water samples.

Methodology:

-

Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

-

Pass a known volume of the water sample through the cartridge.

-

Wash the cartridge with deionized water to remove interfering substances.

-

Elute the retained BDP with a suitable organic solvent such as acetonitrile (B52724) or a mixture of dichloromethane (B109758) and hexane.

-

-

Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Inject the concentrated extract into a GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms) for separation.

-

Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting characteristic ions of BDP.

-

Quantify the concentration of BDP by comparing the peak area to a calibration curve prepared with certified standards.

-

Biodegradation Study in Water-Sediment Systems

Objective: To assess the rate and extent of BDP biodegradation in a simulated aquatic environment.

Methodology:

-

Microcosm Setup:

-

Prepare microcosms using sediment and water collected from a relevant environmental site.

-

Spike the microcosms with a known concentration of BDP (radiolabeled ¹⁴C-BDP can be used for tracking).

-

Include sterile control microcosms (e.g., by autoclaving or adding a chemical sterilant) to differentiate between biotic and abiotic degradation.

-

-

Incubation: Incubate the microcosms under controlled conditions (e.g., temperature, light).

-

Sampling: At regular intervals, collect water and sediment samples from the microcosms.

-

Analysis:

-

Extract BDP and its potential metabolites from the water and sediment samples using appropriate solvents.

-

Analyze the extracts using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its degradation products.

-

If ¹⁴C-BDP is used, measure the evolution of ¹⁴CO₂ as an indicator of mineralization.

-

-

Data Analysis: Calculate the degradation half-life of BDP in the system.

Visualizations

Environmental Fate and Transport of this compound

Caption: Environmental cycle of this compound.

Biodegradation Pathway of tert-Butylphenyl Diphenyl Phosphate

Caption: Microbial degradation of t-BDP.

Experimental Workflow for BDP Analysis in Water

Caption: Workflow for BDP analysis in water.

Hedgehog Signaling Pathway

Caption: Simplified Hedgehog signaling pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. Cas 56803-37-3,tert-Butylphenyl diphenyl phosphate | lookchem [lookchem.com]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. chemview.epa.gov [chemview.epa.gov]

- 6. Biodegradation of tert-butylphenyl diphenyl phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Fungal metabolism of tert-butylphenyl diphenyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Dibutyl phenyl phosphate | C14H23O4P | CID 17312 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Toxicological Profile of Butyl Diphenyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl diphenyl phosphate (B84403) (BDPP), an organophosphate ester, sees widespread application as a flame retardant and plasticizer. Its prevalence in consumer and industrial products raises concerns about potential human exposure and subsequent health risks. This technical guide provides a comprehensive overview of the in vitro toxicological profile of BDPP and its isomers, with a focus on cytotoxicity, genotoxicity, developmental and neurotoxicity, and endocrine-disrupting potential. Detailed experimental protocols and quantitative data are presented to facilitate further research and risk assessment. Special attention is given to the molecular mechanisms of toxicity, including the well-documented inhibition of the Hedgehog signaling pathway by a BDPP isomer.

Introduction

Organophosphate esters (OPEs) have emerged as a major class of flame retardants, largely replacing polybrominated diphenyl ethers (PBDEs). Butyl diphenyl phosphate (BDPP) is a prominent member of this class. Due to its additive nature in polymers, BDPP can leach into the environment, leading to human exposure through various pathways. Understanding the toxicological profile of BDPP at the cellular and molecular level is crucial for evaluating its potential adverse health effects. This guide synthesizes the current in vitro research on BDPP and its analogs, offering a technical resource for the scientific community.

Cytotoxicity

Quantitative Cytotoxicity Data

A study on bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP), a structural analog of BDPP, in Chinese hamster ovary (CHO-K1) cells revealed pre-lethal cytotoxic effects at low concentrations.[1][2]

| Cell Line | Compound | Exposure Duration | Concentration | Observed Effect | Reference |

| CHO-K1 | bDtBPP | 48 hours | 0.005 - 0.25 µg/mL | Increased nuclear intensity | [1] |

| CHO-K1 | bDtBPP | 2, 24, 48 hours | Dose- and time-dependent | Reduction in mitochondrial mass | [1] |

| CHO-K1 | bDtBPP | 2 hours | 0.25 µg/mL | Increased Reactive Oxygen Species (ROS) | [1] |

| CHO-K1 | bDtBPP | 24, 48 hours | 0.05 - 0.25 µg/mL | Increased Reactive Oxygen Species (ROS) | [1] |

Experimental Protocols

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: CHO-K1 cells are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of BDPP (or its analog) and incubated for specific durations (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is run in parallel.

-

MTT Addition: After the exposure period, MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle control.

The production of intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA).[3]

-

Cell Preparation: Cells are cultured and seeded in a similar manner to the cytotoxicity assay.

-

Probe Loading: After compound exposure, the cells are washed and incubated with H2DCF-DA. The diacetate group is cleaved by intracellular esterases, trapping the non-fluorescent H2DCF inside the cells.

-

ROS Detection: In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).[3]

-

Data Analysis: The increase in fluorescence intensity in treated cells compared to control cells indicates the level of ROS production.

Caption: General workflow for in vitro cytotoxicity and ROS assays.

Genotoxicity

The mutagenic potential of BDPP isomers has been evaluated using the bacterial reverse mutation assay, commonly known as the Ames test.

Quantitative Genotoxicity Data

A study on tert-butylphenyl diphenyl phosphate in the Salmonella/E.coli mutagenicity test (Ames test) was conducted, though specific quantitative results require access to summary data.[4] Generally, a negative result in the Ames test suggests that the compound is not a bacterial mutagen.

| Assay | Test Organism | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium & Escherichia coli | With and Without S9 | Data not publicly detailed | [4] |

Experimental Protocol: Ames Test

The Ames test assesses the ability of a chemical to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium and tryptophan-requiring (trp- ) strains of Escherichia coli.[5][6][7][8]

-

Bacterial Strains: Several mutant strains (e.g., TA98, TA100, TA1535, TA1537 for S. typhimurium and WP2 uvrA for E. coli) are used to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The test is performed both in the presence and absence of an exogenous metabolic activation system (S9 fraction), typically derived from the liver of Aroclor 1254-induced rats. This is to assess the mutagenicity of both the parent compound and its metabolites.

-

Exposure: The bacterial strains are exposed to a range of concentrations of BDPP in a minimal agar (B569324) medium. A small amount of histidine (or tryptophan) is added to the medium to allow for a few rounds of cell division, which is necessary for mutagenesis to occur.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan) is counted for each concentration and compared to the number of spontaneous revertant colonies on the negative control plates.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies and if this increase is statistically significant (typically a two-fold or greater increase over the background).

Developmental and Neurotoxicity

In vitro models have revealed that BDPP isomers can interfere with crucial developmental processes, particularly skeletal development and neuronal differentiation.

Inhibition of the Hedgehog Signaling Pathway

The most well-documented developmental toxicity mechanism for a BDPP isomer, tert-butylphenyl diphenyl phosphate (BPDP), is the inhibition of the Hedgehog (Hh) signaling pathway, which is critical for endochondral ossification.[9]

| Cell/Tissue Model | Compound | Exposure Duration | Concentration | Observed Effect | Reference |

| Murine Limb Bud Culture | tert-Butylphenyl diphenyl phosphate (BPDP) | 24 hours | 1 µM | Downregulation of Gli1, Ptch1, Ptch2 | [9] |

| Murine Limb Bud Culture | tert-Butylphenyl diphenyl phosphate (BPDP) | 3 hours | 10 µM | Downregulation of Gli1, Runx3 | [9] |

Neurotoxicity

Studies have indicated that BDPP may possess neurotoxic properties, affecting neurite outgrowth and neuronal network function.

| Cell Model | Compound | Observed Effect | Reference |

| Primary rat neocortical cultures | tert-Butylphenyl diphenyl phosphate (BPDP) | Reduced neurite outgrowth and neuronal network firing | [4] |

Experimental Protocols

This ex vivo assay assesses the impact of compounds on skeletal development.

-

Limb Bud Collection: Forelimb buds are dissected from mouse embryos at a specific gestational day (e.g., day 13).

-

Culture: The limb buds are cultured in a chemically defined medium, often on a filter supported by a stainless-steel grid at the air-medium interface.

-

Compound Exposure: The culture medium is supplemented with various concentrations of BPDP (e.g., 1 µM and 10 µM) or a vehicle control.

-

Incubation: The cultures are maintained for a specific period (e.g., 3 to 24 hours).

-

Analysis: Following incubation, the limb buds can be processed for various analyses, including:

-

Morphological analysis: Whole-mount staining with agents like Alcian Blue (for cartilage) and Alizarin Red (for bone) to assess skeletal element formation.

-

Gene expression analysis: RNA is extracted from the limb buds, and quantitative real-time PCR (qRT-PCR) or RNA sequencing is performed to measure the expression levels of key genes in the Hedgehog signaling pathway (Gli1, Ptch1, Ptch2, Runx3, etc.).

-

This assay evaluates the effect of compounds on the growth of axons and dendrites from neurons.[10][11][12]

-

Cell Culture: Human induced pluripotent stem cell (iPSC)-derived neurons or primary neurons are seeded onto plates coated with an appropriate substrate (e.g., poly-D-lysine and laminin).

-

Differentiation: The cells are allowed to differentiate and form neurite networks.

-

Compound Exposure: The differentiated neurons are then exposed to a range of concentrations of BDPP for a defined period (e.g., 24-48 hours).

-

Immunostaining: After exposure, the cells are fixed and stained for neuronal markers, such as β-III tubulin, to visualize the neurons and their processes. Nuclei are counterstained with a fluorescent dye like DAPI.

-

Imaging and Analysis: The plates are imaged using a high-content imaging system. Automated image analysis software is used to quantify various parameters of neurite outgrowth, such as the total neurite length, number of branches, and number of neurites per cell.

-

Data Analysis: The neurite outgrowth parameters in the BDPP-treated cells are compared to those in the vehicle-treated control cells.

Caption: Postulated inhibition of the Hedgehog signaling pathway by BDPP.

Endocrine Disruption

Several OPEs have been shown to possess endocrine-disrupting properties, interacting with nuclear hormone receptors. While direct evidence for BDPP is still emerging, data from related compounds suggest a potential for such activity.

Quantitative Endocrine Disruption Data

Data for BDPP is limited. However, other OPEs have demonstrated activity in various in vitro endocrine assays.

| Assay Type | Compound Class | Receptor | Activity | Reference |

| Dual-Luciferase Reporter Gene Assay | Various PFRs | Thyroid Receptor β (TRβ) | Antagonistic | [9] |

| Reporter Gene Assay | Triphenyl phosphate (TPhP) | Estrogen Receptor α (ERα) | Agonistic | [13][14][15] |

| Reporter Gene Assay | Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | Estrogen Receptor α (ERα) | Antagonistic | [13] |

Experimental Protocols

This assay determines if a chemical can activate the estrogen receptor.

-

Cell Line: A human cell line, such as MCF-7 (breast cancer cells) or a reporter cell line engineered to express ER and an estrogen-responsive reporter gene (e.g., luciferase), is used.

-

Culture and Exposure: Cells are cultured in a medium devoid of estrogenic compounds (e.g., phenol (B47542) red-free medium with charcoal-stripped serum). They are then exposed to various concentrations of BDPP, a positive control (e.g., 17β-estradiol), and a vehicle control.

-

Reporter Gene Measurement: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

Data Analysis: An increase in reporter gene activity indicates ER agonism. To test for antagonism, cells are co-treated with 17β-estradiol and BDPP, and a decrease in estradiol-induced activity indicates antagonism.

This assay measures the ability of a chemical to compete with a natural androgen for binding to the AR.[16][17]

-

Receptor Source: The AR is obtained from a source such as rat prostate cytosol or a recombinant human AR protein.

-

Competitive Binding: The receptor preparation is incubated with a fixed concentration of a radiolabeled androgen (e.g., [3H]R1881) and varying concentrations of BDPP.

-

Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand (e.g., using hydroxylapatite). The amount of bound radioactivity is then quantified by liquid scintillation counting.

-

Data Analysis: The ability of BDPP to displace the radiolabeled androgen is used to determine its binding affinity for the AR.

This assay is similar to the ER transcriptional activation assay but uses a cell line expressing the thyroid hormone receptor and a thyroid hormone-responsive reporter gene.[9][18][19]

-

Cell Line: A suitable cell line (e.g., GH3 pituitary cells or a stably transfected cell line) is used.

-

Exposure: Cells are exposed to BDPP in the presence (for antagonism) or absence (for agonism) of triiodothyronine (T3).

-

Measurement and Analysis: The reporter gene activity is measured to determine the agonistic or antagonistic potential of the compound on the TR.

Caption: Logical relationships of BDPP's in vitro toxicological endpoints.

Conclusion

The in vitro toxicological data on this compound and its isomers indicate potential for cytotoxicity, developmental and neurotoxicity, and endocrine disruption. The inhibition of the Hedgehog signaling pathway by a BDPP isomer is a significant finding that warrants further investigation into its implications for developmental processes. While genotoxicity data from the Ames test on an isomer are noted, more comprehensive studies are needed. Similarly, the endocrine-disrupting potential of BDPP requires more direct investigation, although the activity of other OPEs suggests this is a relevant area of concern. The experimental protocols and data presented in this guide provide a foundation for future research aimed at a more complete understanding of the human health risks associated with BDPP exposure. Further studies employing a broader range of in vitro models and endpoints are essential for a thorough risk assessment of this widely used flame retardant.

References

- 1. Investigating the pre-lethal cytotoxic effects of bis(2,4-di-tert-butylphenyl)phosphate on Chinese hamster ovary cells using high content analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Overview on Assay Methods to Quantify ROS and Enzymatic Antioxidants in Erythrocytes and Spermatozoa of Small Domestic Ruminants | MDPI [mdpi.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. Ames test - Wikipedia [en.wikipedia.org]

- 9. Thyroid hormone-disrupting activity and ecological risk assessment of phosphorus-containing flame retardants by in vitro, in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]

- 13. Comparison of the mechanisms of estrogen disrupting effects between triphenyl phosphate (TPhP) and tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Triphenyl phosphate activates estrogen receptor α/NF-κB/cyclin D1 signaling to stimulate cell cycle progression in human Ishikawa endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of diphenyl phthalate as an agonist for estrogen receptor: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro characterization of the endocrine disrupting effects of per- and poly-fluoroalkyl substances (PFASs) on the human androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and synthesis of an androgen receptor pure antagonist (CH5137291) for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Bisphenol analogues induce thyroid dysfunction via the disruption of the thyroid hormone synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Butyl diphenyl phosphate CAS number and molecular weight

An In-depth Technical Guide to Butyl Diphenyl Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butyl Diphenyl Phosphate (CAS Number: 2752-95-6), a significant organophosphorus compound. This document collates its chemical and physical properties, outlines its primary industrial applications, and details key experimental protocols for its analysis.

Core Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below, offering a clear reference for laboratory and research applications.

| Property | Value |

| CAS Number | 2752-95-6[1][2][3][4] |

| Molecular Formula | C₁₆H₁₉O₄P[1][2][4][5] |

| Molecular Weight | 306.29 g/mol [5] |

| Physical Description | Liquid[5] |

| Boiling Point | 368.4 °C at 760 mmHg[2][6] |

| Flash Point | 190.2 °C[2][6] |

| Density | 1.169 g/cm³[6] |

| Vapor Pressure | 2.7 x 10⁻⁵ mmHg at 25°C[2][6] |

| Water Solubility | <0.2 g/L at 25 °C[6] |

Applications

This compound is primarily utilized as a phosphorus flame retardant additive.[1][2][6] It also serves as a functional fluid in closed systems, such as hydraulic fluids.[5]

Experimental Protocols

Accurate analysis of this compound is crucial for quality control and research purposes. Below are detailed methodologies for its quantification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analysis by High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is suitable for the analysis and preparative separation of this compound.[4][7]

-

Instrumentation:

-

Mobile Phase:

-

A mixture of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as a modifier.[4][7]

-

For applications compatible with mass spectrometry (MS), phosphoric acid should be substituted with formic acid.[4][7]

-

-

Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Inject the sample onto the column.

-

Monitor the eluent using the UV/DAD detector.

-

Quantify this compound by comparing the peak area with that of the standard.

-

This method is scalable and can be adapted for fast UPLC applications by using columns with smaller particle sizes (e.g., 3 µm).[4][7]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is employed for the sensitive detection and quantification of this compound.

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

-

Sample Preparation:

-

Procedure:

-

Perform a solvent extraction of the GFF filter to dissolve the this compound.

-

Concentrate the extract if necessary.

-

Inject an aliquot of the extract into the GC-MS system.

-

Separate the components on an appropriate GC column.

-

Detect and quantify this compound using the mass spectrometer, typically in selected ion monitoring (SIM) mode for higher sensitivity.

-

The reported limit of quantification (LOQ) for this method is approximately 2 µg per media.[3]

-

Visualizations

Experimental Workflow for HPLC Analysis

The following diagram illustrates the logical workflow for the analysis of this compound using HPLC.

Caption: Workflow for the HPLC analysis of this compound.

References

- 1. This compound | 2752-95-6 [chemicalbook.com]

- 2. Cas 2752-95-6,this compound | lookchem [lookchem.com]

- 3. This compound - analysis - Analytice [analytice.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. This compound | C16H19O4P | CID 17682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Solubility Profile of Butyl Diphenyl Phosphate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of butyl diphenyl phosphate (B84403) in various organic solvents. Due to the limited availability of quantitative data in publicly accessible literature, this document focuses on providing a framework for understanding and determining the solubility of this compound. It includes the sparse available data, a detailed experimental protocol for solubility determination, and a logical workflow for this process.

Introduction to Butyl Diphenyl Phosphate

This compound (CAS No. 2752-95-6) is an organophosphate ester. It is important to distinguish it from related compounds such as tert-butylphenyl diphenyl phosphate and dibutyl phenyl phosphate, as their physical and chemical properties, including solubility, can differ significantly. This compound is a colorless oil-like substance and finds use as a flame retardant and plasticizer.[1] Its molecular structure influences its interaction with various solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in scientific literature. The available information is summarized in the table below. Researchers are encouraged to determine solubility in their specific solvent systems using the experimental protocols outlined in this guide.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Chloroform | CHCl₃ | Slightly Soluble[1] | Not Specified |

| Methanol | CH₃OH | Slightly Soluble[1] | Not Specified |

| Water | H₂O | < 0.2 g/L[1] | 25 |

Note: "Slightly soluble" is a qualitative description and indicates that the solute has a low but not negligible solubility in the solvent.

For the related compound, dibutyl phenyl phosphate (CAS No. 2528-36-1), the following data is available:

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Chloroform | CHCl₃ | Slightly Soluble[2] | Not Specified |

| Methanol | CH₃OH | Slightly Soluble[2] | Not Specified |

| Water | H₂O | 96.0 mg/L[3][4] | 25 |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the solubility of a substance in a given solvent.[5][6][7] The following protocol is a generalized procedure suitable for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

Materials

-

This compound (solute)

-

Organic solvent of interest (e.g., ethanol, acetone, ethyl acetate, etc.)

-

Glass flasks or vials with airtight stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass flask containing a known volume of the organic solvent. The excess solute ensures that the solution reaches saturation.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., a water bath or incubator).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the solute.[6][8]

-

-

Separation of Undissolved Solute:

-

After the equilibration period, cease agitation and allow the solution to stand undisturbed for several hours to allow the undissolved solute to settle.

-

To ensure complete separation of the undissolved solute, the saturated solution can be centrifuged.[5]

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining suspended micro-droplets, pass the aliquot through a chemically resistant syringe filter.[5]

-

-

Quantification of Solute Concentration:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or GC method to determine the precise concentration of this compound.

-

The solubility is then calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/L, mg/mL, or mol/L.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Key factors that influence solubility.

References

- 1. This compound CAS#: 2752-95-6 [m.chemicalbook.com]

- 2. dibutyl phenyl phosphate CAS#: 2528-36-1 [m.chemicalbook.com]

- 3. Buy Dibutyl phenyl phosphate | 2528-36-1 [smolecule.com]

- 4. Dibutyl phenyl phosphate | C14H23O4P | CID 17312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

Unraveling the Thermal Decomposition of Butyl Diphenyl Phosphate: A Technical Guide

Introduction

Butyl diphenyl phosphate (B84403), a member of the organophosphate ester family, is utilized in various industrial applications as a flame retardant and plasticizer. Understanding its thermal stability and the nature of its decomposition products is crucial for predicting its behavior in high-temperature applications, assessing potential environmental and health risks, and ensuring safe handling and disposal. This technical guide provides a comprehensive overview of the thermal decomposition of butyl diphenyl phosphate, drawing upon available data for the compound and its structural analogs to elucidate decomposition pathways and products.

While specific experimental data on the thermal decomposition of this compound is limited in publicly available literature, this guide will leverage information on closely related and well-studied organophosphate esters, such as triphenyl phosphate (TPP), to infer the likely decomposition mechanisms and resulting products.

Physicochemical Properties

The thermal behavior of a compound is intrinsically linked to its physical and chemical properties. This compound can exist as different isomers, with tert-butylphenyl diphenyl phosphate (CAS 56803-37-3) being a common commercial variant. Key properties for this compound are summarized below.

Table 1: Physicochemical Properties of tert-Butylphenyl Diphenyl Phosphate

| Property | Value |

| Molecular Formula | C₂₂H₂₃O₄P |

| Molecular Weight | 382.39 g/mol |

| Boiling Point | >300°C at 101,325 Pa |

| Decomposition Temperature | >300°C |

| Appearance | Clear, transparent liquid |

| Density (at 20°C) | 1.150 - 1.182 g/cm³ |

Source: Great Lakes Chemical Corporation (2002) as cited in UK Environmental Agency Report (2009)

Thermal Decomposition Pathways and Products

The thermal degradation of organophosphate esters generally proceeds through the elimination of a phosphorus acid. For aryl phosphates, this process typically occurs at higher temperatures compared to their alkyl counterparts.

In the case of this compound, the decomposition is expected to initiate with the cleavage of the ester linkages. Based on the behavior of similar compounds, two primary decomposition pathways are plausible:

-

Cleavage of the Butyl-Oxygen Bond: This would lead to the formation of butene and diphenyl phosphate. The diphenyl phosphate can further decompose at higher temperatures.

-

Cleavage of the Phenyl-Oxygen Bond: This would result in the formation of phenol (B47542) and other substituted aromatic compounds.

Under fire conditions, the hazardous decomposition products include carbon oxides (CO, CO₂) and oxides of phosphorus. Studies on the thermal degradation of triphenyl phosphate (TPP) have shown the formation of phosphoric acid and pyrophosphoric acid, which contribute to char formation in the condensed phase, a key mechanism of flame retardancy for these compounds.

While quantitative data for the thermal decomposition products of this compound is not available, the biodegradation of tert-butylphenyl diphenyl phosphate has been shown to yield phenol, tert-butylphenol, and diphenyl phosphate, which may also be expected as thermal decomposition products[1].

Proposed Thermal Decomposition Pathway

The following diagram illustrates a proposed general pathway for the thermal decomposition of an organophosphate ester like this compound, leading to the formation of an alkene, a substituted phenol, and phosphoric acid derivatives.

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

The identification and quantification of thermal decomposition products are typically achieved using a combination of thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS).

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a material and to identify the temperature ranges where decomposition occurs.

-

Apparatus: A thermogravimetric analyzer.

-

Sample Size: 5-10 mg of this compound.

-

Heating Rate: A linear heating rate, typically 10-20°C/min.

-

Temperature Range: Ambient to 800°C.

-

Atmosphere: The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study pyrolysis or in an oxidative atmosphere (e.g., air) to simulate combustion.

-

Data Collected: Mass loss as a function of temperature.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for separating and identifying the volatile and semi-volatile products of thermal decomposition.

-

Apparatus: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount of the sample (typically in the microgram range) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis Temperature: The sample is rapidly heated to a specific temperature (e.g., 600°C, 800°C) to induce thermal decomposition.

-

GC Separation: The decomposition products are swept into the GC column by a carrier gas (e.g., helium). The column separates the individual components based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial temperature hold, followed by a temperature ramp to elute all components.

-

MS Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST).

Experimental Workflow for Py-GC/MS Analysis

The logical flow for analyzing the thermal decomposition products of this compound using Py-GC/MS is depicted below.

Caption: Workflow for the analysis of thermal decomposition products.

While direct and detailed experimental data on the thermal decomposition of this compound remains scarce, a reasonable understanding of its behavior can be inferred from the principles of organophosphate chemistry and data from analogous compounds. The primary decomposition pathway is expected to involve the cleavage of the phosphate ester bonds, leading to the formation of alkenes, phenols, and phosphorus-containing acids. For a definitive and quantitative analysis of the decomposition products, experimental investigation using techniques such as TGA and Py-GC/MS is essential. The protocols and workflows outlined in this guide provide a robust framework for such an investigation. Further research in this area would be beneficial for a more complete risk assessment and for the development of safer and more effective flame retardant materials.

References

An In-depth Technical Guide to the Historical Development of Organophosphate Flame Retardants

Introduction

Organophosphate flame retardants (OPFRs) represent a significant class of chemical additives utilized across a vast array of consumer and industrial products to mitigate fire risk. Their history is marked by a trajectory from niche applications to widespread use, largely driven by regulatory actions against their halogenated predecessors, the brominated flame retardants (BFRs). This guide provides a comprehensive overview of the historical development of OPFRs, their production and consumption trends, key experimental methodologies for their analysis, and an examination of the signaling pathways through which they exert toxicological effects. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this important class of compounds.

Historical Milestones in the Development of Organophosphate Flame Retardants

The development and use of OPFRs can be traced back to the early 20th century, with a significant surge in their application in the 2000s following the restriction of several BFRs.[1]

-

Early 20th Century: The first generation of OPFRs, including triphenyl phosphate (B84403) (TPhP), tricresyl phosphate (TCP), and tributyl phosphate (TBP), were developed for use in cellulose (B213188) nitrate (B79036) and cellulose acetate (B1210297) plastics.[1][2]

-

1930s-1950s: The discovery of a flame retardant system using chlorinated paraffin (B1166041) and antimony oxide in the 1930s, and the development of unsaturated polyester (B1180765) in the 1950s, paved the way for new reactive phosphorus flame retardants.[1][3]

-

1960s: Flame retardants began to be widely incorporated into manufactured goods to minimize fire hazards.[1]

-

1980s: Halogenated phosphorus- and nitrogen-based additive-type flame-retardant polymers saw widespread application.[1][4]

-

Early 2000s: A pivotal moment in the history of OPFRs occurred with the banning of prominent BFRs like polybrominated diphenyl ethers (PBDEs).[2][5] This led to the promotion of phosphorus-based agents as safer alternatives, resulting in a significant increase in their production and use.[1][2]

Quantitative Data on Production and Consumption

The rise of OPFRs as replacements for BFRs is clearly reflected in their production and consumption volumes over the past few decades. The global market for OPFRs has seen a substantial increase, leading to their ubiquitous presence in the environment.

| Year | Global Production/Consumption Volume (Metric Tons) | Notes |

| 1992 | 100,000 | Total global consumption.[4] |

| 1995 | 108,000 | Global market consumption.[4] |

| 2001 | 186,000 | Global market consumption.[4][6] |

| 2006 | 93,000 | Consumption in Europe.[7] |

| 2007 | 341,000 | Production of organophosphate ester flame retardants.[1][4] |

| 2010 | 364,300 (Production), 374,700 (Consumption) | Global volumes.[8] |

| 2011 | 500,000 | Global consumption.[4] |

| 2013 | 690,000 | Global market volume.[7] |

| 2015 | 680,000 | Global consumption.[4] In Europe, phosphorus flame retardants constituted 18% of the total 498,000 metric tons of flame retardants consumed.[1][9] |

| 2018 | 1,000,000 | Estimated production of OPFRs.[1][2] |

| 2020 | 504,300 (Production), 472,900 (Consumption) | Global volumes.[8] In China alone, over 431,000 metric tons were produced, with 84.2% being organophosphate esters.[7] |

Experimental Protocols

The accurate detection and quantification of OPFRs in various matrices are crucial for understanding their environmental fate and human exposure. Additionally, the synthesis of novel OPFRs is an active area of research.

This protocol outlines a common method for the analysis of OPFRs in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Instrumentation:

-

Agilent GC-7890A coupled with a GCMS 5975C or equivalent.[1]

-

DB-5MS column (e.g., 60 m × 0.25 mm i.d.; 0.25 μm film thickness).[1]

Sample Preparation:

-

Extraction:

-

Water Samples: Solid Phase Extraction (SPE) is recommended, which can yield recoveries of 67% to 105%.[1][6]

-

Solid Samples (Dust, Soil, Sediment): Use ultrasonication and solvent extraction.[1] Microwave-assisted extraction (MAE) is also highly effective for solid samples, with reported recoveries of 78% to 105%.[6]

-

-

Clean-up:

-

Pass the extract through a silica (B1680970) gel packed column to remove interfering matrix components.[6]

-

GC-MS Analysis:

-

Injection: Inject 1.0 μL of the sample in splitless mode with an inlet temperature of 290°C.

-

GC Oven Program:

-

Initial temperature: 80°C for 2 minutes.

-

Ramp: 15°C/min to 300°C.

-

Hold: 10 minutes at 300°C.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI).

-

Ion source and interface temperature: 280°C.

-

Mode: Selected Ion Monitoring (SIM) for targeted analysis.[1]

-

This protocol describes the synthesis of a spiro and caged bicyclic phosphate (SBCPO) and its incorporation into an intumescent flame retardant (IFR) system.[1]

-

Synthesis of SBCPO:

-

React pentaerythritol (B129877) with phosphorus trichloride (B1173362) according to the method described by Wang et al. (2010).[1]

-

-

Preparation of IFR:

-

Mix the synthesized SBCPO with ammonium (B1175870) polyphosphate (APP).

-

-

Incorporation into Polymer:

-

Incorporate the IFR mixture into polypropylene (B1209903) (PP) using a suitable melt-blending technique.

-

-

Characterization of Flame Retardancy:

-

Evaluate the flame retardant properties of the PP composite using standard tests such as:

-

Limiting Oxygen Index (LOI)

-

UL-94 vertical burning test

-

Cone calorimetry

-

-

Signaling Pathways and Toxicological Effects

Exposure to OPFRs has been associated with a range of adverse health effects, which are mediated through the disruption of specific cellular signaling pathways.

Chlorinated OPFRs (Cl-OPFRs), in particular, have been shown to induce reproductive toxicity. An Adverse Outcome Pathway (AOP) framework suggests that Cl-OPFRs can disrupt the expression of key genes, leading to hormonal imbalances and developmental issues in the reproductive system.[1] The AOP model indicates that Cl-OPFRs may affect genes such as IGF1, BAX, AR, MTOR, and PPARG, which are crucial for reproductive health.[10]

The structural similarity of OPFRs to neurotoxic organophosphate pesticides raises significant concerns about their potential for developmental neurotoxicity (DNT).[5][11]

-

Dopaminergic System Disruption: Studies have shown that developmental exposure to OPFRs like tris(1,3-dichloroisopropyl) phosphate (TDCIPP) can disrupt dopamine (B1211576) signaling.[12] This can lead to altered behavioral responses to dopamine antagonists.[12]

-

Glutamatergic System and Myelination: In vitro studies using a rat primary brainsphere model have demonstrated that OPFRs can have stronger developmental neurotoxic effects than BDE-47, a legacy BFR.[11] These effects include alterations in genes and metabolites associated with the neurotransmitter glutamate (B1630785) and its receptors, as well as interference with myelination.[11]

Exposure to certain chlorinated OPFRs has been linked to impaired lung function. Epidemiological and toxicological data suggest that metabolites of chlorinated OPFRs, such as bis(1,3-dichloro-2-propyl) phosphate (BDCIPP), bis(2-chloroethyl) phosphate (BCEP), and bis(1-chloro-2-propyl) phosphate (BCIPP), are associated with pulmonary dysfunction.[13] The proposed mechanism involves the IL-6/Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which can lead to airway remodeling and impaired lung function.[13]

Conclusion

The historical development of organophosphate flame retardants is a compelling case study in chemical replacement driven by regulation, which has subsequently led to new environmental and health concerns. While effective in reducing flammability, the widespread use of OPFRs has resulted in their ubiquitous presence in the environment and detectable levels in human populations.[4][14][15] The experimental protocols and toxicological pathways detailed in this guide provide a foundational understanding for researchers to continue investigating the synthesis, detection, and biological impacts of these compounds. Future research should focus on developing safer, non-toxic alternatives and further elucidating the mechanisms of OPFR toxicity to better inform public health policies.

References

- 1. benchchem.com [benchchem.com]

- 2. Organophosphate - Wikipedia [en.wikipedia.org]

- 3. The Developing History of Flame Retardants - Knowledge - Hangzhou Mei Wang Chemical Co., Ltd [mwflameretardant.com]

- 4. A Review of a Class of Emerging Contaminants: The Classification, Distribution, Intensity of Consumption, Synthesis Routes, Environmental Effects and Expectation of Pollution Abatement to Organophosphate Flame Retardants (OPFRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. aaqr.org [aaqr.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organophosphorus Flame Retardants: A Global Review of Indoor Contamination and Human Exposure in Europe and Epidemiological Evidence [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Organophosphorus flame retardants are developmental neurotoxicants in a rat primary brainsphere in vitro model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A review on organophosphate flame retardants in the environment: Occurrence, accumulation, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Genesis of a Flame Retardant: The Discovery and First Synthesis of Butyl Diphenyl Phosphate

A Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction

Butyl diphenyl phosphate (B84403), a compound belonging to the organophosphate ester class, has garnered significant attention for its utility as a flame retardant and plasticizer. This technical guide delves into the historical context of its discovery and the initial methods developed for its synthesis. A comprehensive understanding of its foundational chemistry is crucial for researchers exploring its applications and potential modifications, including those in the realm of drug development where phosphate moieties are of interest. This document provides a detailed overview of the pioneering synthetic routes, supported by quantitative data and procedural diagrams, to offer a thorough resource for scientists and professionals in the field.

Discovery and Early Synthesis

The initial synthesis and characterization of a series of alkyl aryl phosphates, including butyl diphenyl phosphate, can be traced back to the work of H. R. Gamrath, R. E. Hatton, and W. E. Weesner in the mid-20th century. Their 1954 publication in Industrial & Engineering Chemistry laid the groundwork for the production and understanding of these compounds. Contemporaneously, a United States Patent granted to Gamrath and Hatton in the same year further detailed a method for the preparation of mixed alkyl aryl phosphates.

The primary route to synthesizing this compound in this early work involved the reaction of diphenyl phosphoryl chloride with n-butanol. This reaction is a nucleophilic substitution at the phosphorus center, where the butoxy group replaces the chlorine atom.

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented below. This data is essential for its handling, application, and for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 2752-95-6 | [1] |

| Molecular Formula | C16H19O4P | [1] |

| Molecular Weight | 306.30 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in organic solvents; limited solubility in water | [2] |

Experimental Protocols for First Synthesis

The following section details the experimental procedures for the synthesis of this compound and related mixed phosphate esters as derived from early patent literature.

Synthesis of a Mixture Containing this compound

A process for preparing a mixed phosphate ester composition that includes this compound involves a two-step reaction starting from phosphorus oxychloride.[3]

Step 1: Preparation of Phenyl Phosphorodichloridate and Diphenyl Phosphorochloridate

-

Phosphorus oxychloride is reacted with phenol (B47542) in a molar ratio of 1:0.8 to 1.0.

-

The reaction is conducted at a temperature between 40°C and 100°C.

-

The reaction proceeds until less than 1% of unreacted phenol remains, with the continuous removal of liberated hydrogen chloride.

-

The resulting product is a mixture of crude phenyl phosphorodichloridate and diphenyl phosphorochloridate.

Step 2: Reaction with n-Butanol

-

The crude mixture from Step 1 is reacted with an excess of n-butanol.

-

The reaction is maintained at a temperature below 35°C with agitation.

-

The reaction is allowed to proceed for a sufficient time to form a mixture of tributyl phosphate, dibutyl phenyl phosphate, and this compound.

-

The final product is then purified to yield a composition containing 10% to 19% this compound.[3]

Synthesis Workflow and Logical Relationships

The following diagrams illustrate the synthesis pathway and the logical relationship of the components in the preparation of this compound.

Conclusion

The foundational work in the 1950s on the synthesis of this compound established a robust methodology that has been adapted over the years. For researchers and professionals in drug development, understanding these classical synthetic routes provides a strong basis for designing novel phosphate-containing molecules. The detailed protocols and diagrams presented in this guide offer a comprehensive overview of the pioneering efforts in the synthesis of this important organophosphate ester.

References

Methodological & Application

Analytical methods for detecting butyl diphenyl phosphate in water